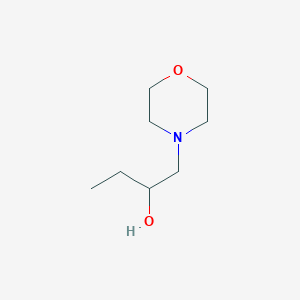![molecular formula C7H11NO B13180311 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one is an organic compound with the molecular formula C7H11NO It features a cyclopropyl ring attached to an aminomethyl group and a prop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one typically involves the reaction of cyclopropylamine with propargyl bromide under basic conditions to form the intermediate 1-(aminomethyl)cyclopropylprop-2-yn-1-one. This intermediate is then subjected to partial hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aminomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one: Similar structure but with a triple bond instead of a double bond.
Prop-2-en-1-one derivatives: Compounds with similar enone moieties but different substituents on the cyclopropyl ring.
Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one is unique due to its combination of a cyclopropyl ring, aminomethyl group, and enone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclopropyl]prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)7(5-8)3-4-7/h2H,1,3-5,8H2 |
InChI-Schlüssel |
COCIQANGTWDOET-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1(CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


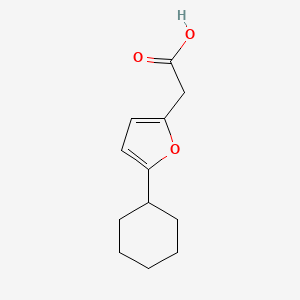

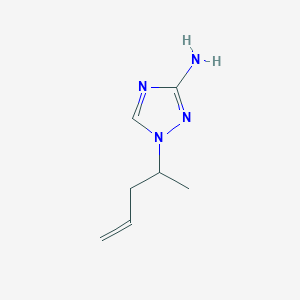
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)
![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
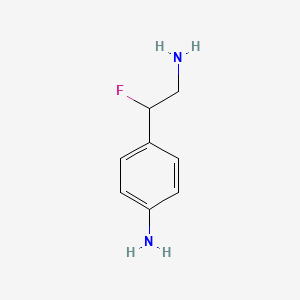

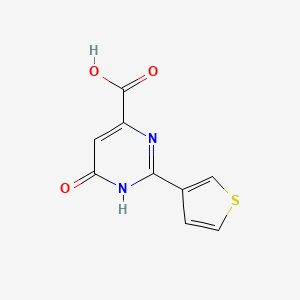
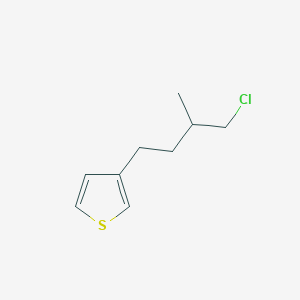
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
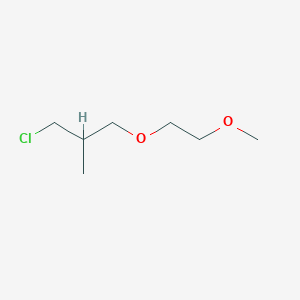
![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
